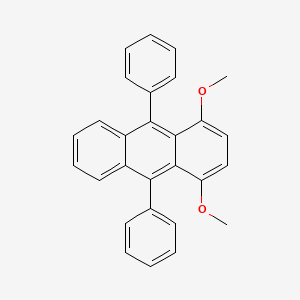
Anthracene, 1,4-dimethoxy-9,10-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 1,4-dimethoxy-9,10-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which is known for its applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound is characterized by the presence of two methoxy groups at the 1 and 4 positions and two phenyl groups at the 9 and 10 positions of the anthracene core.
準備方法
The synthesis of anthracene, 1,4-dimethoxy-9,10-diphenyl- typically involves multi-step reactions. One common method is the Suzuki coupling reaction, which uses 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene. The product is then purified using column chromatography to obtain a high yield of the desired compound .
化学反応の分析
Anthracene, 1,4-dimethoxy-9,10-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
科学的研究の応用
Anthracene, 1,4-dimethoxy-9,10-diphenyl- has several scientific research applications:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting various biological molecules.
Industry: It is used in the development of blue organic light-emitting diodes (OLEDs) and OLED-based displays.
作用機序
The mechanism of action of anthracene, 1,4-dimethoxy-9,10-diphenyl- involves its ability to transfer triplet excitons. This property is particularly useful in photon upconversion technologies, where the compound can absorb low-energy photons and emit higher-energy photons . The molecular targets and pathways involved include the interaction with silicon-based materials and other molecular acceptors, facilitating the transfer of triplet excitons .
類似化合物との比較
Anthracene, 1,4-dimethoxy-9,10-diphenyl- can be compared with other similar compounds such as:
9,10-Diphenylanthracene: This compound is also used in OLEDs and chemiluminescence but lacks the methoxy groups, which can influence its photophysical properties.
9,10-Dimethylanthracene: This derivative has methyl groups instead of phenyl groups, affecting its fluorescence quantum yield and stability.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde: This compound has ethynyl and benzaldehyde groups, which alter its electronic properties and applications.
Anthracene, 1,4-dimethoxy-9,10-diphenyl- stands out due to its unique combination of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications.
特性
CAS番号 |
6274-79-9 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
1,4-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-18-24(30-2)28-26(20-13-7-4-8-14-20)22-16-10-9-15-21(22)25(27(23)28)19-11-5-3-6-12-19/h3-18H,1-2H3 |
InChIキー |
QCEOBAZRYYKEKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


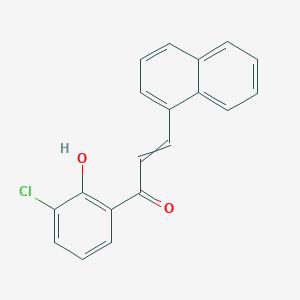

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
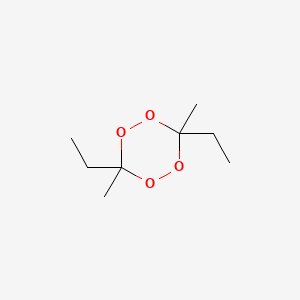

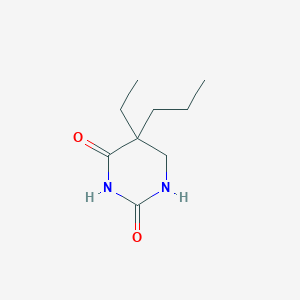


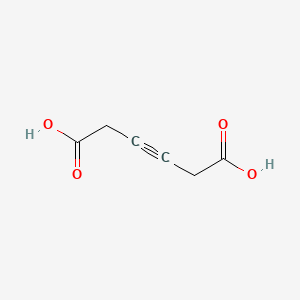
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
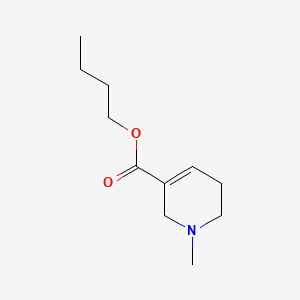


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
